2-bromo-N-(2-oxoindolin-5-yl)benzamide
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Overview
Description
2-bromo-N-(2-oxoindolin-5-yl)benzamide is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been found to interact with their targets in a way that leads to a variety of biological responses . For instance, some indole derivatives have been found to exhibit notable cytotoxicity toward human cancer cell lines .
Biochemical Pathways
It is known that indole derivatives can affect a variety of pathways, leading to diverse biological activities . For example, some indole derivatives have been found to induce apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Some indole derivatives have been found to induce apoptosis in cancer cells, suggesting that they may have similar effects .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by a variety of factors, including the specific conditions under which they are used .
Preparation Methods
The synthesis of 2-bromo-N-(2-oxoindolin-5-yl)benzamide typically involves the reaction of 2-oxoindoline with a brominating agent followed by the introduction of a benzamide group. The synthetic route can be summarized as follows:
Bromination: The 2-oxoindoline is treated with a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Amidation: The brominated intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-bromo-N-(2-oxoindolin-5-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydroxy derivatives. Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives. Palladium catalysts and appropriate ligands are typically employed in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-bromo-N-(2-oxoindolin-5-yl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
2-bromo-N-(2-oxoindolin-5-yl)benzamide can be compared with other indole derivatives such as:
2-oxoindoline-3-acetic acid: Known for its plant growth-regulating properties.
2-oxoindoline-3-carboxylic acid: Studied for its potential antimicrobial activities.
2-oxoindoline-3-thiosemicarbazone: Investigated for its anticancer properties.
The uniqueness of this compound lies in its specific bromine substitution and benzamide group, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
2-bromo-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-12-4-2-1-3-11(12)15(20)17-10-5-6-13-9(7-10)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFTXVXAIZCLBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Br)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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